Enhanced Electron Beam Sensitivity in PMMA Copolymer Resists Compared to Strontium and Calcium Methacrylates
In copolymers of methyl methacrylate with various metal methacrylates, barium methacrylate increases the sensitivity of poly(methyl methacrylate) (PMMA) to electron beam radiation by a factor of approximately 3. In a direct comparison of lead, barium, strontium, and calcium methacrylates, the performance ranking for sensitivity improvement was established as: Pb > Ba > Sr > Ca [1][2].
| Evidence Dimension | Electron beam sensitivity factor relative to pure PMMA |
|---|---|
| Target Compound Data | ~3x improvement over pure PMMA; performance ranked second (after lead) among alkaline earth methacrylates |
| Comparator Or Baseline | Strontium methacrylate and calcium methacrylate (ranked third and fourth, respectively); Pure PMMA (baseline sensitivity = 1x) |
| Quantified Difference | Barium provides approximately a 3-fold sensitivity increase; ranking order: Pb > Ba > Sr > Ca |
| Conditions | Copolymerization of methyl methacrylate with metal methacrylate; electron beam exposure for lithographic resist application |
Why This Matters
Higher electron beam sensitivity directly reduces exposure time and increases throughput in semiconductor manufacturing, providing a clear procurement advantage for barium methacrylate over strontium or calcium analogs in high-volume production environments.
- [1] Webb DJ, Hatzakis M. Metal methacrylates as sensitizers for poly methyl methacrylate electron resists. J Vac Sci Technol. 1979;16(6):2008-2013. View Source
- [2] US Patent 4,156,745. Electron sensitive resist and a method preparing the same. 1979. View Source
